molecular formula C12H14O3 B2975303 6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 80858-95-3

6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B2975303
CAS No.: 80858-95-3
M. Wt: 206.241
InChI Key: WDLWRQYLECGUNU-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 80858-95-3) is a high-purity chemical building block of significant interest in advanced organic and medicinal chemistry research. With a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol, this compound is characterized by its tetrahydronaphthalene (tetralin) scaffold substituted with a methoxy group and a carboxylic acid functionality . This specific structure makes it a versatile intermediate for constructing more complex molecules. In pharmaceutical research, this compound serves as a key synthetic precursor in the development of potent and selective receptor antagonists. Specifically, it has been utilized in the synthesis of Kappa opioid receptor (KOR) antagonists, which are investigated as potential pharmacotherapies for conditions including addiction, depression, and anxiety disorders . The compound is typically supplied as a solid powder and should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h5-7,11H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLWRQYLECGUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80858-95-3
Record name 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of 6-methoxy-2-naphthoic acid. The process can be carried out using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions may vary, but a common setup includes a temperature range of 50-100°C and a hydrogen pressure of 1-5 MPa.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of high-pressure hydrogenation reactors equipped with efficient mixing and temperature control systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group (-OH) using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol (-CH2OH) using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: NaH in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

    Reduction: 6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

    Biological Studies: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving naphthalene derivatives.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxy and carboxylic acid groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and activity. The tetrahydronaphthalene ring system provides a rigid scaffold that can enhance selectivity and potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
  • Structure : Differs in the positions of substituents: methoxy groups at C5 and C6, carboxylic acid at C2.
  • Synthesis : Achieved via reduction of 5,6-dimethoxynaphthalene-2-carboxylic acid with lithium in liquid ammonia (42% yield) .
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid
  • Structure : Replaces the methoxy group with a ketone at C3.
  • Properties: The oxo group increases hydrogen-bonding capacity, influencing crystal packing and solubility. Structural studies reveal carboxyl disordering due to keto-enol tautomerism .
6-Methoxy-1,2,3,4-tetrahydronaphthalene (No Carboxylic Acid)
  • Structure : Lacks the carboxylic acid moiety.
  • Applications : Used as a precursor in fragrance synthesis. The absence of the acid group reduces polarity, enhancing volatility .

Derivatives and Functional Group Modifications

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonyl Chloride
  • Synthesis : Reacting the carboxylic acid with thionyl chloride yields the acyl chloride, a reactive intermediate for amide or ester formation .
Ester Derivatives (e.g., Allyl or Methyl Esters)
  • Examples : Allyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate .
  • Properties : Esters improve lipophilicity, enhancing membrane permeability in drug candidates.
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid Hydrochloride
  • Structure: Incorporates an amino group at C1, forming a zwitterionic hydrochloride salt.
  • However, safety data for this derivative remain unavailable .

Enantiomeric Forms

(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
  • Chirality : The (R)-enantiomer may exhibit distinct receptor-binding profiles compared to the racemic mixture or (S)-form.
  • Synthesis : Requires enantioselective methods, such as asymmetric hydrogenation or chiral resolution .

Heterocyclic Analogs

6-Methoxy-1,2,3,4-tetrahydro-β-carboline
  • Structure : Integrates a β-carboline ring system, replacing the carboxylic acid with a heterocyclic amine.
  • Synthesis : Derived from decarboxylation of 1-carboxylic acid precursors under acidic conditions .
  • Bioactivity: β-carbolines are known for neuroactive properties, including MAO inhibition.

Data Tables

Table 2: Physicochemical Properties

Compound Boiling Point (°C) Solubility Key Applications
6-Methoxy-1,2,3,4-tetrahydronaphthalene 250–260 (est.) Low in water Fragrance precursor
1-Amino-1-carboxylic acid HCl salt Not available High (polar solvents) Biological studies
Allyl ester derivative Not reported Moderate (organic) Drug delivery

Key Research Findings

  • Synthetic Efficiency : The 6-methoxy-1-carboxylic acid synthesis achieves higher yields (55%) compared to its 5,6-dimethoxy analog (42%) due to optimized bromination and carboxylation steps .
  • Biological Relevance : Derivatives like the β-carboline analog show promise in neurological applications, though the parent compound’s dopamine-like activity remains underexplored .
  • Safety Considerations: Hydrochloride salts (e.g., 1-amino derivative) lack comprehensive safety data, necessitating further toxicological evaluation .

Biological Activity

6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (C12H14O3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Information

  • Molecular Formula : C12H14O3
  • Molecular Weight : 206.24 g/mol
  • SMILES Notation : COC1=CC2=C(C=C1)C(CCC2)C(=O)O
  • InChIKey : WDLWRQYLECGUNU-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas. However, comprehensive literature specifically addressing this compound is limited. Below is a summary of available findings:

Antimicrobial Activity

Recent studies have indicated that naphthalene derivatives exhibit antimicrobial properties. While specific data on this compound is scarce, related compounds have shown efficacy against various pathogens. The structural similarity suggests potential antimicrobial effects may also be present in this compound.

Antitumor Potential

Research into naphthalene derivatives has highlighted their cytotoxic activity against cancer cell lines. For instance:

  • Study Findings : Compounds with similar naphthalene structures have demonstrated significant antiproliferative effects on cancer cells.
  • Mechanism : The presence of the methoxy group may enhance the lipophilicity and biological activity of the compound.

Enzyme Inhibition

Enzyme inhibition studies indicate that naphthalene derivatives can act as inhibitors for certain enzymes involved in disease pathways. Although specific studies on this compound are lacking, the potential for enzyme inhibition remains an area for future research.

Case Studies and Research Findings

StudyCompoundActivityFindings
Naphthazarine DerivativesAntimicrobialDemonstrated potent photosensitizing properties against fungal infections.
DprE1 InhibitorsAntituberculosisHighlighted the importance of structural modifications in enhancing biological activity against Mycobacterium tuberculosis.

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